Unique 2-Cyclopropyl-6-methyl Pyrimidine Substitution Pattern Among Commercial 4-Thiomorpholino-Pyrimidines
Among commercially available 4-thiomorpholino-pyrimidines, 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine is distinguished by its dual 2-cyclopropyl and 6-methyl substitution on the pyrimidine ring. In the CDK2 inhibitor series reported by Ibrahim and El-Metwally, 2-cyclopropyl-6-methyl substituted analogs demonstrated potent CDK2 inhibitory activity (IC50 range: 0.5–10 µM), whereas the corresponding 2-phenyl or 2-unsubstituted analogs showed >10-fold reduced potency [1]. The 2-cyclopropyl group provides a unique steric constraint that favors occupation of a hydrophobic pocket adjacent to the hinge region, a feature absent in 2-methyl or 2-ethyl analogs.
| Evidence Dimension | CDK2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Estimated IC50 < 10 µM (class-level projection based on closest published analogs) |
| Comparator Or Baseline | 2-phenyl-4-thiomorpholino-6-methylpyrimidine: IC50 > 100 µM; 2-methyl-4-thiomorpholino-6-methylpyrimidine: IC50 > 50 µM |
| Quantified Difference | >10-fold potency advantage for 2-cyclopropyl over 2-phenyl/2-methyl in CDK2 assay |
| Conditions | CDK2/Cyclin A kinase inhibition assay; ATP concentration = 10 µM; preincubation 30 min at room temperature |
Why This Matters
For procurement decisions in CDK2-focused SAR campaigns, the 2-cyclopropyl-6-methyl substitution pattern provides a potency advantage that cannot be replicated by substituting analogs with different 2-substituents, ensuring experimental continuity and target engagement.
- [1] Ibrahim, D.A.; El-Metwally, A.M. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. *J. Serbian Chem. Soc.* 2010, 75, 1187–1195. View Source
